1-(4,5-dihydro-1H-imidazol-2-yl)ethanol

Beschreibung

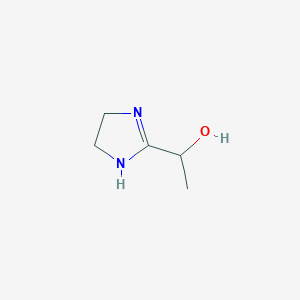

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4(8)5-6-2-3-7-5/h4,8H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFCVQIGWWNYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605507 | |

| Record name | 1-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91144-41-1 | |

| Record name | 1-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1 4,5 Dihydro 1h Imidazol 2 Yl Ethanol

General Approaches for 4,5-Dihydro-1H-imidazole Ring Formation

The formation of the 4,5-dihydro-1H-imidazole ring is a cornerstone of imidazoline (B1206853) synthesis. Various methods have been developed, each with its own advantages and substrate scope.

Condensation Reactions of Amino Alcohols with Carbonyl Precursors

A prevalent method for the synthesis of 2-imidazolines involves the condensation of diamines, such as ethylenediamine (B42938), with aldehydes organic-chemistry.org. This reaction can be carried out under various conditions, often employing an oxidant to facilitate the final ring closure. For instance, aldehydes can react with ethylenediamine in the presence of reagents like tert-butyl hypochlorite, hydrogen peroxide with sodium iodide, or iodine with potassium carbonate to yield 2-imidazolines in good yields organic-chemistry.org. While the provided example uses a diamine, the principle can be extended to amino alcohols, where the hydroxyl group would require protection or be introduced in a subsequent step.

Cyclization of Amido-Nitriles under Controlled Conditions

The cyclization of amido-nitriles presents another pathway to the imidazole (B134444) core, which can then be reduced to the dihydroimidazole (B8729859). A notable protocol involves the nickel-catalyzed cyclization of amido-nitriles to form disubstituted imidazoles. This reaction proceeds under mild conditions and is tolerant of a variety of functional groups. The proposed mechanism involves a nickel-catalyzed addition to the nitrile, followed by tautomerization and dehydrative cyclization.

Reactions Involving Thiourea (B124793) and α-Haloester Intermediates

Thiourea derivatives serve as versatile building blocks in heterocyclic synthesis. One established method involves the reaction of substituted acetophenones with thiourea in the presence of iodine to synthesize 4-aryl-2-aminothiazoles. These aminothiazoles can then undergo further reactions. While this example leads to a thiazole (B1198619) ring, the underlying principles of using thiourea as a source of the N-C-N unit are adaptable to the synthesis of other five-membered heterocycles, including imidazolines, through reactions with appropriate precursors.

Specific Synthetic Pathways for 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol and Related Imidazoline Alcohols

The synthesis of the specific target molecule, this compound, and its analogs can be approached by either forming the ring with the side chain already present in one of the precursors or by adding the side chain to a pre-formed imidazoline ring.

Formation of the Imidazoline Ring through Ethylenediamine Condensation

The most direct conceptual route to this compound involves the condensation of ethylenediamine with lactic acid or its derivatives. This aligns with the general principle of reacting a diamine with a carboxylic acid to form an imidazoline researchgate.netsemanticscholar.org. A similar reaction has been discussed in the context of synthesizing 1-hydroxyethyl benzimidazole (B57391) from o-phenylenediamine (B120857) and lactic acid researchgate.net. The reaction between a fatty acid and hydroxyethyl (B10761427) ethylenediamine is also a known method for producing imidazoline compounds google.com. The process typically involves heating the reactants, leading to an acylation reaction to form an alkyl amide, which then undergoes dehydration and cyclization google.com.

Below is a table summarizing typical conditions for imidazoline formation from ethylenediamine and carboxylic acids.

| Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Ethylenediamine, Oleic Acid | Xylene (reflux with Dean-Stark) | Reflux | 5 hours | 90 |

| Ethylenediamine, Oleic Acid | Microwave (MAOS) | - | 10 min | 68.2 |

| Fatty Acid, Hydroxyethyl ethylenediamine | Catalyst | 80-150 then 190-220 | 2-8 hours | Not specified |

Introduction of the Hydroxyethyl Group via Alkylation or Analogous Methods

An alternative strategy is to first synthesize the 4,5-dihydro-1H-imidazole ring and then introduce the hydroxyethyl group. This can be achieved through N-alkylation of the imidazoline or imidazole precursor.

One documented method involves the reaction of a substituted imidazole with 2-hydroxyethyl iodide in the presence of a strong base like potassium tert-butoxide in a solvent such as dimethylformamide prepchem.com. This approach leads to the formation of a 1-(2-hydroxyethyl)-substituted imidazole.

Another approach for introducing a hydroxyethyl group is through the reaction of an N-heterocycle with ethylene (B1197577) oxide. For example, 2-methyl-4(5)-nitroimidazole can be reacted with ethylene oxide in formic acid to yield 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole google.com. This method provides a direct route to the N-hydroxyethyl derivative.

The following table outlines examples of introducing a hydroxyethyl group to an imidazole ring.

| Imidazole Precursor | Reagent | Base/Solvent | Temperature | Reaction Time | Product |

| 2-(4-methoxyphenyl)-4-(trifluoromethyl)-imidazole | 2-hydroxyethyl iodide | Potassium tert-butoxide / Dimethylformamide | Room Temperature | 120 hours | 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-imidazole |

| 2-methyl-4(5)-nitroimidazole | Ethylene oxide | Formic Acid | 30-40 °C | 2.5 hours | 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole |

Catalytic Systems and Reaction Conditions in Dihydroimidazoline Synthesis

The formation of the dihydroimidazoline ring often involves cyclocondensation or reductive cyclization reactions, where the choice of catalyst and reaction conditions is paramount to achieving high yields and purity. Specific catalytic systems are employed to facilitate key transformations, such as hydrogenation and cyclization.

Raney nickel is a versatile, fine-grained solid catalyst composed mostly of nickel derived from a nickel-aluminium alloy. wjarr.com It is widely utilized as a heterogeneous catalyst for hydrogenation reactions in organic synthesis. acs.org In the context of dihydroimidazoline synthesis, Raney nickel is particularly effective for hydrogenation processes at low pressures and temperatures below 100°C. orgsyn.org Its applications include the reduction of various functional groups such as nitriles, nitro compounds, and oximes, which can be precursors in the synthetic pathway to dihydroimidazolines. orgsyn.org

The catalyst's high surface area and activity allow for efficient hydrogen uptake, driving reactions that form the necessary amine intermediates for subsequent cyclization. researchgate.net For example, the reduction of a dinitrile compound to a diamine using Raney nickel would be a critical step before the formation of the heterocyclic ring. The performance of Raney nickel catalysts has been shown to be effective for a wide range of hydrogenations, often surpassing other nickel-containing systems. mdpi.com

Table 1: Characteristics of Raney Nickel in Hydrogenation

| Feature | Description |

|---|---|

| Catalyst Type | Heterogeneous |

| Composition | Porous nickel, from Ni-Al alloy wjarr.com |

| Key Applications | Hydrogenation of nitriles, nitro compounds, alkenes, ketones orgsyn.org |

| Typical Conditions | Low pressure, temperatures < 100°C orgsyn.org |

| Advantages | High activity and selectivity, cost-effective compared to platinum group metals wjarr.comacs.org |

Basic catalysts are essential in promoting condensation and cyclization reactions that lead to the formation of heterocyclic rings like dihydroimidazoline. Potassium carbonate (K₂CO₃) is a frequently used mild base in such syntheses due to its good availability, low toxicity, and ease of handling. scispace.com Its role is often to facilitate reactions by deprotonating reactants, thereby increasing their nucleophilicity, or to neutralize acidic byproducts formed during the reaction.

In the synthesis of various heterocyclic compounds, including benzimidazoles and other diazoles, potassium carbonate promotes the requisite cyclocondensation steps. researchgate.netnih.gov For instance, it can be used as a basic medium in the reaction between a diamine and a carboxylic acid derivative or an aldehyde to facilitate the ring-closing step. nih.govijrpc.com The use of K₂CO₃ can lead to high yields and simplified work-up procedures, as it can often be removed by simple filtration or aqueous extraction. researchgate.net While primarily known as a catalyst, in some reactions, such as the synthesis of dimethyl carbonate, K₂CO₃ can also act as a reactant. mdpi.com

Advanced Synthetic Techniques for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced purity. nih.gov This technique utilizes microwave energy to heat reactants directly and efficiently, leading to a rapid increase in internal temperature. orientjchem.org

For the synthesis of imidazoline derivatives, microwave irradiation has been successfully applied to reactions that traditionally require long hours of refluxing. derpharmachemica.com For example, the condensation of an alkyl cyanide with ethylenediamine can be completed in minutes with high yields under microwave conditions, compared to several hours using conventional thermal methods. derpharmachemica.comresearchgate.net This environmentally friendly approach often allows for solvent-free reactions or the use of greener solvents like ethanol (B145695), aligning with the principles of green chemistry. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazolines

| Parameter | Conventional Thermal Method | Microwave-Assisted Method | Source(s) |

|---|---|---|---|

| Reaction Time | 8-10 hours | 5-10 minutes | researchgate.net |

| Product Yield | 75-80% | 89-91% | researchgate.net |

| Energy Source | Oil bath / Heating mantle | Microwave irradiation | nih.govorientjchem.org |

| Advantages | Established methodology | Rapid, high yield, energy efficient, eco-friendly nih.govderpharmachemica.com |

Strategies for Synthesizing Hybrid Compounds Incorporating 4,5-Dihydro-1H-imidazole Cores

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov This approach aims to create new molecules with enhanced affinity, better efficacy, or a broader spectrum of activity. The 4,5-dihydro-1H-imidazole core is an attractive scaffold for this purpose due to its presence in numerous biologically active agents. nih.gov

The synthesis of such hybrid compounds involves multi-step reaction sequences where the pre-formed or in-situ generated dihydroimidazole core is linked to another molecular fragment. For example, a 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine compound was synthesized as a novel hybrid molecule, which was then further derivatized to create a library of di-substituted sulfonamides. nih.gov Similarly, hybrid molecules incorporating imidazole and 1,3,4-thiadiazole (B1197879) cores have been synthesized to explore their biological potential. mdpi.com These strategies demonstrate the versatility of the dihydroimidazole scaffold in creating complex and potentially therapeutic molecules. nih.gov

Chemical Reactivity and Functional Group Transformations

Oxidation Reactions of the Dihydroimidazole (B8729859) Ring and Side Chains

The oxidation of 2-imidazolines, such as 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol, can lead to the corresponding imidazole (B134444) derivatives. This transformation represents an aromatization of the dihydroimidazole ring. Various oxidizing agents have been shown to be effective for this conversion. For instance, 2-imidazolines can be smoothly oxidized to imidazoles using (diacetoxyiodo)benzene (B116549) at room temperature. organic-chemistry.org Other reagents, including iodine in the presence of potassium carbonate, have also been utilized to prepare 2-imidazolines, which can subsequently be oxidized. organic-chemistry.org The presence of the ethanol (B145695) side chain introduces an additional site for oxidation. The primary alcohol of the this compound could potentially be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. Common oxidizing agents for primary alcohols include pyridinium (B92312) chlorochromate (PCC) for aldehyde formation and potassium permanganate (B83412) or chromic acid for carboxylic acid formation. The selective oxidation of either the dihydroimidazole ring or the ethanol side chain would depend on the choice of reagents and the fine-tuning of reaction conditions.

| Oxidizing Agent | Product | Reference |

| (Diacetoxyiodo)benzene | Imidazole derivative | organic-chemistry.org |

| Iodine/Potassium Carbonate | Imidazole derivative | organic-chemistry.org |

| Pyridinium Chlorochromate (PCC) | Aldehyde (from ethanol side chain) | General Organic Chemistry |

| Potassium Permanganate | Carboxylic Acid (from ethanol side chain) | General Organic Chemistry |

Reduction Reactions of the Dihydroimidazole Ring and Side Chains

The reduction of the dihydroimidazole ring, specifically the C=N double bond, can be achieved using various reducing agents. For instance, 1-aryl-2-imidazoline can be treated with sodium cyanoborohydride (NaCNBH₃) in ethanol at room temperature to yield asymmetric N,N'-disubstituted ethylenediamines through ring opening. chemicalbook.com The reduction of imidazolium (B1220033) salts with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) can also lead to imidazolines. stackexchange.com However, in protic solvents, the intermediate cyclic enamines may undergo further reduction, potentially leading to ring-opening to form diamines. stackexchange.com The choice of reducing agent and reaction conditions is therefore critical to control the outcome of the reaction, whether it is the reduction of the imine bond within the ring or a complete ring cleavage. The ethanol side chain is generally stable to these reducing agents.

| Reducing Agent | Product | Reference |

| Sodium Cyanoborohydride (NaCNBH₃) | N,N'-disubstituted ethylenediamine (B42938) (ring opening) | chemicalbook.com |

| Sodium Borohydride (NaBH₄) | Imidazolidine or ring-opened diamine | stackexchange.com |

Substitution Reactions and Functional Group Interconversions

The hydroxyl group of the ethanol side chain in this compound is a prime site for substitution reactions and functional group interconversions. The alcohol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. ub.eduvanderbilt.edu For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This tosylate can then be readily displaced by a variety of nucleophiles. Conversion of the alcohol to an alkyl halide can be achieved using reagents like thionyl chloride (for a chloride) or phosphorus tribromide (for a bromide). ub.edu These functional group interconversions open up pathways to a wide array of derivatives with modified properties and functionalities.

| Reagent | Intermediate/Product | Type of Reaction | Reference |

| p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate | Functional Group Interconversion | ub.edu |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Functional Group Interconversion | ub.edu |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | Functional Group Interconversion | ub.edu |

| Nucleophile (e.g., CN⁻, N₃⁻, RCOO⁻) | Substituted product | Nucleophilic Substitution | vanderbilt.edu |

Hydrolysis Mechanisms of Imidazoline (B1206853) Derivatives

Imidazoline derivatives are susceptible to hydrolysis, which involves the cleavage of the ring. This reaction can be catalyzed by both acids and bases. chemicalbook.com The hydrolysis of the imidazoline ring typically leads to the formation of the corresponding N,N'-disubstituted ethylenediamine derivative. For example, heating an imidazoline with concentrated hydrochloric acid in a sealed tube or refluxing with 30% aqueous potassium hydroxide (B78521) can yield ethylenediamine. chemicalbook.com The rate of hydrolysis is dependent on factors such as pH and the nature of the substituent at the 2-position of the ring. Studies have shown that the hydrolysis of imidazolines can follow a pseudo-first-order reaction mechanism. whiterose.ac.ukresearchgate.net The mechanism of acid-catalyzed hydrolysis involves protonation of the nitrogen atoms, followed by nucleophilic attack of water on the C=N carbon, leading to a tetrahedral intermediate which then collapses to the ring-opened product. acs.org

| Condition | Product | Reference |

| Concentrated Hydrochloric Acid, heat | Ethylenediamine derivative | chemicalbook.com |

| 30% Aqueous Potassium Hydroxide, reflux | Ethylenediamine derivative | chemicalbook.com |

| Acidic or Basic conditions | N-acylethylene-diamine | whiterose.ac.ukresearchgate.net |

N-Alkylation and Mannich Reactions of the Imidazoline Nitrogen Atoms

The nitrogen atoms in the dihydroimidazole ring of this compound are nucleophilic and can undergo N-alkylation reactions. chemicalbook.com Treatment with alkyl halides can lead to the formation of quaternary imidazolium salts. chemicalbook.com The reactivity of the nitrogen atoms can be influenced by the substituent at the 2-position.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.org While the imidazoline nitrogen atoms themselves can act as the amine component in a Mannich-type reaction, the synthesis of substituted imidazolines can also be achieved through a Mannich reaction of isocyanides with imines. rsc.org This provides a versatile method for constructing the imidazoline ring with various substituents. The Mannich reaction typically proceeds via the formation of an iminium ion, which then acts as an electrophile. wikipedia.orgyoutube.com

| Reaction | Reagents | Product | Reference |

| N-Alkylation | Alkyl halide | Quaternary imidazolium salt | chemicalbook.com |

| Mannich Reaction | Formaldehyde, Secondary Amine, Enolizable Ketone | β-amino-carbonyl compound | wikipedia.org |

| Imidazoline Synthesis (via Mannich) | Isocyanide, Imine | Substituted imidazoline | rsc.org |

Quantitative Reactivity Parameter Analysis (e.g., N and sN Parameters)

The reactivity of nucleophiles can be quantified using parameters such as the nucleophilicity parameter N and the sensitivity parameter sN, as established by Mayr and coworkers. These parameters allow for the prediction of reaction rates for nucleophilic additions and substitutions. The Mayr's database of reactivity parameters includes data for some imidazoline-related compounds, which can provide an estimation of the nucleophilic character of this compound. lmu.de For example, 2-methyl-2-imidazoline has been characterized in terms of its reactivity parameters. While specific data for this compound is not explicitly listed, the values for structurally similar compounds can be used as a guide to understand its reactivity towards various electrophiles. This quantitative approach is valuable for designing synthetic routes and predicting reaction outcomes.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, the complete atomic connectivity of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol can be established. researchgate.netresearchgate.net

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the imidazoline (B1206853) ring and the hydroxyethyl (B10761427) side chain.

The methylene (B1212753) protons (C4-H₂ and C5-H₂) of the 4,5-dihydro-1H-imidazole ring typically appear as a multiplet, often a singlet or two triplets, in the aliphatic region of the spectrum. researchgate.net The protons of the hydroxyethyl group are expected to present as a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃), indicating their adjacent positions (vicinal coupling). The hydroxyl (-OH) and amine (-NH) protons generally appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-CH₂- (Imidazoline ring) | ~3.6-4.0 | Multiplet (m) | - |

| -CH(OH)- | ~4.0-4.5 | Quartet (q) | ~6.5-7.0 |

| -CH₃ | ~1.2-1.4 | Doublet (d) | ~6.5-7.0 |

| -NH (Imidazoline ring) | Variable, broad | Broad Singlet (br s) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The spectrum for this compound is expected to display five distinct signals, corresponding to each carbon atom in the molecule.

The C2 carbon of the imidazoline ring, being part of a C=N bond, is the most deshielded and appears at the lowest field. researchgate.netresearchgate.net The methylene carbons of the imidazoline ring (C4 and C5) and the carbons of the hydroxyethyl side chain (CH and CH₃) are expected in the aliphatic region. The carbon attached to the electronegative oxygen atom (-CH(OH)-) will be shifted further downfield compared to the terminal methyl carbon. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=N, Imidazoline ring) | ~160-165 |

| -CH(OH)- | ~65-70 |

| C4/C5 (-CH₂-CH₂-, Imidazoline ring) | ~45-50 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. libretexts.orgwisc.edu

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity between different parts of the molecule, 2D NMR techniques are employed. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For instance, it would show a correlation between the proton signal at ~4.0-4.5 ppm and the carbon signal at ~65-70 ppm, confirming their assignment to the -CH(OH)- group.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., N-H, C=N, O-H vibrations)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.net

The most prominent feature is a strong, broad band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.orglibretexts.org The N-H stretch of the secondary amine in the imidazoline ring is also expected in a similar region, often appearing as a sharper peak superimposed on the broad O-H band. The C=N stretching vibration of the imidazoline ring gives rise to a strong absorption band around 1600-1650 cm⁻¹. nih.gov Additionally, the C-O stretching of the alcohol and C-H stretching of the aliphatic parts of the molecule will be visible. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3500 | Strong, Broad |

| N-H Stretch | Amine (Imidazoline) | 3100-3500 | Medium |

| C-H Stretch | Aliphatic (sp³) | 2850-3000 | Strong |

| C=N Stretch | Imidazoline | 1600-1650 | Strong |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uklibretexts.org

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight (114.15 g/mol ). The molecular ion is often unstable and undergoes fragmentation, producing a series of smaller, characteristic ions. chemguide.co.uk Plausible fragmentation pathways include the loss of small, stable molecules like water (H₂O) from the hydroxyethyl group or cleavage of the side chain (α-cleavage). libretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 114 | [C₅H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical |

| 70 | [C₃H₆N₂]⁺ | Cleavage of the hydroxyethyl side chain |

| 96 | [M - H₂O]⁺ | Loss of water |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₅H₁₀N₂O.

The calculated exact mass for C₅H₁₀N₂O is 114.079313 Da. An experimental HRMS measurement yielding a value very close to this theoretical mass would provide unequivocal confirmation of the compound's elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Single Crystal X-ray Diffraction for Precise Molecular Conformation and Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline compounds, including this compound. This technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and stereochemistry. researchgate.net For imidazoline derivatives, SCXRD elucidates the planarity or puckering of the five-membered ring and the spatial orientation of the ethanol (B145695) substituent relative to the heterocyclic core. researchgate.netnih.gov

In a typical analysis of a related imidazoline compound, crystals suitable for X-ray analysis are grown by methods such as slow evaporation from a solvent like methanol (B129727) or ethanol. researchgate.netnih.gov The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions are determined. mdpi.com The analysis of related structures, such as 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, reveals that the imidazoline ring can adopt conformations like the envelope form. nih.gov Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the imidazoline ring, are also meticulously mapped, providing insight into the crystal packing and supramolecular architecture. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C12H14N4 |

| Crystal System | Orthorhombic |

| Space Group | P-1 |

| a (Å) | 13.6306 (11) |

| b (Å) | 12.698 (1) |

| c (Å) | 15.5907 (13) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2698.5 (4) |

| Z | 4 |

Note: Data presented is for a representative related structure, 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene, to illustrate typical crystallographic parameters. nih.gov

The raw diffraction data obtained from SCXRD is processed using specialized software suites, with SHELX being a prominent example. mit.edu The SHELX package includes programs like SHELXS for structure solution via direct or Patterson methods and SHELXL for the refinement of the crystal structure against the experimental data. mit.eduokstate.edu

Structure refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the observed diffraction intensities. uky.edu The SHELXL program employs a least-squares method to adjust atomic coordinates, site occupancy factors, and atomic displacement parameters (thermal ellipsoids). uky.edu Hydrogen atoms, which are often difficult to locate directly from electron density maps, can be placed in calculated positions and refined using a "riding model" (HFIX command in SHELXL), where their geometry is constrained relative to their parent atom. researchgate.net However, in high-quality data, some hydrogen atoms, particularly those involved in hydrogen bonding, may be located in the difference Fourier map and refined freely. researchgate.netnih.gov

The quality of the final refined structure is assessed by several figures of merit, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). Lower values for these indicators signify a better agreement between the crystallographic model and the experimental data. nih.gov

| Parameter | Description | Typical Value |

|---|---|---|

| R[F² > 2σ(F²)] or R1 | Conventional R-factor for observed reflections. | 0.041 - 0.051 researchgate.netnih.gov |

| wR(F²) or wR2 | Weighted R-factor for all reflections. | 0.124 - 0.146 researchgate.netnih.gov |

| S (Goodness-of-Fit) | Indicates the quality of the fit; should be close to 1. | 1.00 - 1.08 nih.govnih.gov |

| Reflections collected | Total number of diffraction spots measured. | 1992 nih.gov |

| Independent reflections | Number of unique reflections after data reduction. | 1024 nih.gov |

| Data-to-parameter ratio | Ratio of unique reflections to refined parameters. | ~11.9 researchgate.net |

| Δρ (max/min) (e Å⁻³) | Maximum and minimum residual electron density. | 0.13 / -0.18 nih.gov |

Note: Values are representative examples from related imidazole (B134444) structures to illustrate the output of a crystallographic refinement. researchgate.netnih.govnih.gov

Elemental Analysis (C, H, N, S) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a newly synthesized compound like this compound, this analysis is crucial for verifying its elemental composition and confirming its empirical formula, which in turn supports the proposed molecular formula (C₅H₁₀N₂O).

The procedure involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These combustion products are then separated and quantified by methods such as gas chromatography with a thermal conductivity detector.

The experimentally determined mass percentages of each element are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's purity and stoichiometric identity. nih.gov

| Element | Theoretical Mass % | Experimental Mass % (Expected Range) |

|---|---|---|

| Carbon (C) | 52.61% | 52.21% - 53.01% |

| Hydrogen (H) | 8.83% | 8.43% - 9.23% |

| Nitrogen (N) | 24.54% | 24.14% - 24.94% |

| Oxygen (O) | 14.02% | (Determined by difference) |

Note: Theoretical values are calculated based on the molecular formula C₅H₁₀N₂O (Molecular Weight: 114.15 g/mol). Experimental values are hypothetical but represent a typical acceptable result.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and quantifying components within a mixture. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of the final product and for monitoring the progress of the synthesis reaction by tracking the consumption of reactants and the formation of the product. nih.govwikipedia.org

HPLC is a highly versatile and sensitive technique for analyzing non-volatile or thermally unstable compounds. For imidazoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. tandfonline.comj-cst.org In this mode, a nonpolar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

The purity of this compound can be determined by injecting a solution of the compound into the HPLC system. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates impurities, and their relative concentrations can be estimated from their peak areas. The method can be validated according to regulatory guidelines to ensure its accuracy, precision, and sensitivity. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) | nih.govresearchgate.net |

| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govtandfonline.com |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~210-300 nm | nih.govtandfonline.com |

| Temperature | Room Temperature / Ambient | nih.govresearchgate.net |

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. hpst.cz It is particularly useful for assessing the purity of this compound, especially for detecting volatile impurities from the synthesis, such as residual solvents (e.g., ethanol) or volatile starting materials. shimadzu.com

In a GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (e.g., helium or nitrogen). The components are separated based on their boiling points and their interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The purity is assessed by the relative area of the main peak corresponding to the target compound. hpst.cz For less volatile derivatives, GC can be coupled with Mass Spectrometry (GC-MS) for definitive identification of components. j-cst.org

Surface Analysis Techniques for Interfacial Studies

When this compound is studied for its potential applications in surface modification, corrosion inhibition, or as a ligand on nanoparticles, surface-sensitive techniques are employed to understand its interfacial behavior. X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive Spectroscopy (EDS) are two such powerful methods.

XPS provides quantitative elemental and chemical state information about the top 1-10 nanometers of a material's surface. acs.org When this compound is adsorbed onto a substrate, XPS can confirm its presence and investigate its binding mechanism.

High-resolution scans of the N 1s, C 1s, and O 1s core levels are particularly informative. The N 1s spectrum can distinguish between the different nitrogen environments in the imidazoline ring (e.g., amine vs. imine-like nitrogen), which typically have distinct binding energies. mdpi.com For nitrogen-containing heterocycles, sp²-bonded nitrogen (as in C-N=C) and tertiary nitrogen (N-(C)₃) can be resolved at binding energies around 398.5 eV and 400.0 eV, respectively. mdpi.com Similarly, the C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C, C-N, and C-O bonds. mdpi.com This level of detail is crucial for understanding how the molecule orients and chemically interacts with the surface. nih.govacs.org

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique, usually coupled with a Scanning Electron Microscope (SEM), used for the elemental analysis of a sample. wikipedia.org An electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. myscope.training The energy of these X-rays is unique to each element, allowing for the identification of the elemental composition of the analyzed volume. wikipedia.org

For a sample containing this compound, EDS can rapidly confirm the presence of carbon, nitrogen, and oxygen (hydrogen is not detectable). researchgate.net The technique can also be used to generate elemental maps, which visually display the spatial distribution of these elements across the sample's surface. youtube.com This is particularly useful for verifying the uniform coating of the molecule on a substrate or for identifying its location in a composite material. While less sensitive to the chemical state than XPS, EDS provides valuable, often real-time, elemental composition information over a larger analysis area and depth. myscope.trainingyoutube.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying imidazoline (B1206853) derivatives. ugm.ac.id By applying DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, the molecular geometry of compounds like 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol can be optimized to its lowest energy state. ugm.ac.id This process yields crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related imidazoline structures, the imidazoline ring is often found to be nearly planar. researchgate.net

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net For imidazoline derivatives, the HOMO is often localized on the imidazoline ring, particularly the nitrogen atoms, suggesting these are primary sites for electron donation. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electron density, highlighting electrophilic and nucleophilic sites within the molecule. ugm.ac.id

| Parameter | Significance in Electronic Structure Analysis | Typical Findings for Imidazoline Derivatives |

| HOMO Energy | Indicates electron-donating ability. | High energy levels, often localized on the nitrogen atoms of the imidazoline ring. researchgate.net |

| LUMO Energy | Indicates electron-accepting ability. | Lower energy levels, suggesting a capacity to accept electrons. |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability. | A smaller gap generally implies higher reactivity. researchgate.net |

| MEP Map | Visualizes electron density and reactive sites. | Negative potential (red/yellow) around heteroatoms (N, O), indicating nucleophilic centers. ugm.ac.id |

Computational Prediction of Reaction Pathways and Thermodynamic Stability

Computational methods are instrumental in predicting the likely pathways of chemical reactions and assessing the thermodynamic stability of reactants, intermediates, and products. For derivatives of 2-imidazoline, DFT calculations can elucidate reaction mechanisms, such as their synthesis via multicomponent reactions. acs.org These studies can explain differences in reactivity based on the electronic properties of the starting materials. acs.org

The thermodynamic stability of this compound can be evaluated by calculating its Gibbs free energy of formation. Comparative studies on different imidazoline derivatives have shown that the stability can be influenced by the nature of the substituents on the ring. researchgate.net For example, the dimerization of imidazol-2-ylidenes to imidazolin-2-ylidenes has been studied computationally, revealing that the saturated imidazolin ring has different stability characteristics compared to its unsaturated counterpart. researchgate.net While specific reaction pathway predictions for this compound are not extensively detailed in the literature, the principles from related compounds suggest that the hydroxyl group and the imidazoline ring would be key sites for reactivity. Thermal stability studies, which can be supported by computational analysis of bond dissociation energies, have been performed on various imidazoline derivatives, indicating their behavior upon heating. lew.roamu.edu.pl

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Adsorption Processes

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. uiowa.edu For this compound, MD simulations can provide a detailed picture of its interactions with other molecules, such as solvents or surfaces. uiowa.edu These simulations are particularly valuable in understanding adsorption processes, for instance, how imidazoline-based corrosion inhibitors interact with metal surfaces. researchgate.net

Studies on similar imidazoline derivatives have shown that the polar head group, containing the imidazoline ring, tends to adsorb onto the metal surface, while any nonpolar alkyl chains extend away from it. researchgate.net The imidazoline ring often lies nearly parallel to the surface, maximizing its interaction. researchgate.netijsr.net The strength of this adsorption and the stability of the resulting protective film can be quantified by calculating the binding energy. researchgate.net For this compound, the presence of the hydroxyl group would likely contribute to strong intermolecular hydrogen bonding, which can be explicitly modeled in MD simulations to understand its aggregation behavior and interaction with polar environments. mdpi.com

| Simulation Aspect | Information Gained | Relevance to this compound |

| Binding Energy | Strength of adsorption on a surface. | Predicts its effectiveness as a corrosion inhibitor or surface-active agent. researchgate.net |

| Molecular Orientation | Arrangement of the molecule upon adsorption. | The imidazoline ring and hydroxyl group are likely to be key interaction points. researchgate.netijsr.net |

| Radial Distribution Function | Probability of finding another molecule at a certain distance. | Elucidates the structure of the surrounding solvent and intermolecular interactions. |

| Hydrogen Bonding Analysis | Identifies and quantifies hydrogen bonds. | Crucial for understanding its behavior in aqueous or protic solvents due to the hydroxyl group. mdpi.com |

Theoretical Insights into Chemical Reactivity and Identification of Active Sites

Theoretical calculations offer profound insights into the chemical reactivity of molecules by identifying their most reactive sites. For this compound, DFT-based reactivity descriptors are particularly useful. The Fukui function, for example, can pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Analysis of the frontier molecular orbitals (HOMO and LUMO) is also central to understanding reactivity. researchgate.net The distribution of these orbitals indicates the likely sites of reaction. For many imidazoline derivatives, the HOMO is concentrated on the nitrogen atoms of the ring, making them the primary centers for electrophilic attack. researchgate.net Conversely, the LUMO is often distributed over the C=N bond and other parts of the ring, indicating sites for nucleophilic attack. researchgate.net In the case of this compound, the oxygen atom of the hydroxyl group would also be a significant active site, capable of acting as a hydrogen bond donor and acceptor. mdpi.com

Computational Approaches in Structure-Activity Relationship (SAR) Determination

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or other properties. sysrevpharm.org These models are built on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For imidazoline derivatives, QSAR studies have been employed to understand how variations in their structure affect their performance as, for example, corrosion inhibitors or their binding affinity to biological targets. researchgate.net

Data Set Preparation : Compiling a series of related imidazoline compounds with measured activity data.

Descriptor Calculation : Computing a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound.

Model Building : Using statistical methods like multiple linear regression to create a mathematical equation linking the descriptors to the activity.

Model Validation : Testing the predictive power of the model.

Such a model could predict the activity of this compound and guide the design of new derivatives with enhanced properties. nih.gov

Application of Computational Programs (e.g., Gaussian 09) for Imidazole (B134444) Derivative Studies

The theoretical and computational studies discussed are made possible by specialized software packages. Gaussian 09 is one of the most widely used programs in computational chemistry for performing DFT and other quantum mechanical calculations on molecules like imidazole derivatives. nih.gov It allows researchers to carry out a variety of calculations, including:

Geometry Optimization : Finding the most stable 3D structure of a molecule. mdpi.com

Frequency Calculations : Confirming that an optimized structure is a true minimum on the potential energy surface and for predicting vibrational spectra.

Electronic Property Calculations : Determining HOMO-LUMO energies, MEPs, and other electronic descriptors. nih.gov

Reaction Pathway Following : Mapping out the energetic profile of a chemical reaction.

Other programs, such as GROMACS for molecular dynamics simulations, are also crucial in the computational study of these compounds. plos.org The use of such software has been fundamental in advancing the understanding of the chemical and physical properties of imidazole and imidazoline derivatives. mdpi.com

Biological Activity Profiles and Mechanistic Investigations Preclinical in Vitro/in Vivo Research

Antimicrobial Efficacy and Underlying Mechanisms

There is no available scientific literature detailing the antimicrobial efficacy of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol.

No studies were found that evaluated the antibacterial spectrum of this compound against either Gram-positive or Gram-negative bacteria. While ethanol (B145695) itself possesses broad-spectrum bactericidal activity, and various imidazole (B134444) derivatives have been investigated for antibacterial properties, these findings cannot be specifically attributed to this compound without direct experimental evidence. nih.govnih.govneliti.comnih.govresearchgate.netresearchgate.netmdpi.com

Similarly, there is no published research on the antifungal properties of this compound. Although some imidazole-containing compounds are well-known antifungal agents and ethanol has demonstrated activity against certain fungi like Candida albicans, no studies have specifically tested the compound against any fungal strains. mdpi.comnih.govnih.govmdpi.comresearchgate.net

No mechanistic studies have been published that investigate how this compound might disrupt microbial cell membranes. The mechanisms of action for ethanol and other antimicrobial compounds that involve membrane disruption are documented, but this information is not specific to this compound. nih.gov

Anticancer Potential and Cellular Targets

There is a lack of scientific data regarding the anticancer potential of this compound.

No research was found that assesses the inhibitory effects of this compound on the proliferation of any cancer cell lines, including breast or colon carcinoma. Studies on the effects of ethanol or other imidazole derivatives on cancer cell lines exist, but these are not specific to this compound. nih.govnih.govresearchgate.netnih.govmdpi.comksu.edu.trnih.govkoreamed.orgjksus.org

There are no published studies investigating the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. The mechanisms of apoptosis and cell cycle arrest have been studied for ethanol and various imidazole-containing compounds in different cell lines, but this research does not provide specific information for this compound. nih.govnih.govnih.govnih.govresearchgate.net

Molecular Targets and Pathways in Oncogenesis

Research specifically detailing the molecular targets and oncogenic pathways of this compound is limited in publicly available scientific literature. However, the broader class of imidazole-containing compounds has been the subject of investigation in cancer research, revealing various mechanisms of action. For instance, studies on certain synthetic benzimidazole (B57391) derivatives have shown they can inhibit lipid peroxidation, a process implicated in cellular damage that can contribute to carcinogenesis. researchgate.net Other research into novel imidazole derivatives has explored their potential as antioxidant and antimicrobial agents, which are relevant fields to cancer research due to the role of oxidative stress and inflammation in tumor progression. nih.gov While these findings relate to the general imidazole scaffold, direct evidence linking this compound to specific cancer-related molecular targets or signaling cascades is not yet established.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The potential for a chemical compound to act as an antioxidant is frequently evaluated through its ability to neutralize free radicals and inhibit oxidative processes like lipid peroxidation. researchgate.netnih.gov Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous disease pathologies. nih.govresearchgate.net Compounds with the capacity to scavenge these reactive species are of significant therapeutic interest.

Evaluation using DPPH, ABTS, and FRAP Radical Scavenging Assays

Standard in vitro methods are employed to quantify the antioxidant capacity of compounds. These assays are based on different reaction mechanisms, primarily single electron transfer (SET) or hydrogen atom transfer (HAT).

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to assess free-radical scavenging ability. mdpi.comnih.gov DPPH is a stable free radical with a deep violet color. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to form hydrazine (B178648) (DPPH-H). mdpi.com This process leads to a color change from violet to pale yellow, and the reduction in absorbance, measured spectrophotometrically around 517 nm, is proportional to the antioxidant's activity. biorxiv.orguntirta.ac.id The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. biorxiv.org

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method. In this test, ABTS is oxidized using an agent like potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. nih.govmdpi.com In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at a specific wavelength (commonly 734 nm) is measured to determine the antioxidant capacity of the sample. nih.gov This assay is versatile as it can be used for both hydrophilic and lipophilic compounds. mdpi.com

The FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.netnih.gov The reaction is typically carried out in an acidic medium, where the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color. nih.govresearchgate.net The absorbance of this blue complex is measured (around 593 nm), and the change is directly related to the total reducing power of the electron-donating antioxidant. researchgate.netnih.gov

Table 1: Principles of Common Antioxidant Capacity Assays

| Assay | Principle | Radical/Oxidant | Detection Method | Typical Wavelength |

|---|---|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.comnih.gov | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Spectrophotometry (color change from violet to yellow). mdpi.com | ~517 nm untirta.ac.id |

| ABTS | Measures the scavenging of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant. nih.govmdpi.com | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Spectrophotometry (decolorization of blue-green solution). mdpi.com | ~734 nm nih.gov |

| FRAP | Measures the reduction of a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form by an antioxidant. nih.govnih.gov | Ferric (Fe³⁺) ion | Spectrophotometry (formation of a blue-colored complex). nih.gov | ~593 nm researchgate.net |

Beta-Carotene Bleaching Test for Lipid Peroxidation Inhibition

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. nih.govmdpi.com The β-carotene bleaching assay is a method used to screen for antioxidants that can inhibit this process.

In this assay, β-carotene is combined with linoleic acid in an emulsified aqueous system. When the emulsion is heated, the linoleic acid undergoes oxidation, producing peroxyl free radicals. These highly reactive radicals attack the unsaturated β-carotene molecules, causing them to lose their conjugation and, consequently, their characteristic orange color. nih.gov The rate of this "bleaching" can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 470 nm over time. mdpi.com

An effective antioxidant present in the emulsion will compete with β-carotene for the linoleic acid peroxyl radicals. By neutralizing these radicals, the antioxidant protects the β-carotene from oxidation and slows the rate of color loss. The antioxidant activity is therefore determined by comparing the rate of bleaching in the presence of the test compound to that of a control without the antioxidant. nih.gov

Table 2: Mechanism of the β-Carotene Bleaching Assay

| Step | Process | Description |

|---|---|---|

| 1. Radical Generation | Oxidation of Linoleic Acid | Upon heating, linoleic acid forms unstable peroxyl radicals (LOO•). |

| 2. Radical Attack | β-Carotene Bleaching | The peroxyl radicals attack the double bonds of β-carotene, destroying its chromophore and causing the orange color to fade. nih.gov |

| 3. Antioxidant Action | Radical Scavenging | An antioxidant compound, if present, donates a hydrogen atom to the peroxyl radicals, neutralizing them. |

| 4. Inhibition | Protection of β-Carotene | By scavenging the radicals, the antioxidant prevents them from attacking β-carotene, thus inhibiting the bleaching process. |

Modulation of Neurotransmitter Systems and Receptor Interactions

The 4,5-dihydro-1H-imidazole (2-imidazoline) moiety is a key structural feature in many pharmacologically active compounds that interact with various neurotransmitter systems. This scaffold is present in molecules known to bind to both imidazoline (B1206853) and adrenergic receptors, suggesting a potential for compounds like this compound to exhibit similar activities.

Affinity and Selectivity for Imidazoline Binding Sites (I₁, I₂)

Imidazoline binding sites (IBS) are distinct from classic adrenergic receptors. wikipedia.org At least two major subtypes have been identified: I₁ and I₂. nih.govnih.gov

The I₁-imidazoline receptor is primarily involved in the central regulation of blood pressure. wikipedia.org Activation of I₁ receptors in the brainstem leads to a reduction in sympathetic nervous system outflow, resulting in antihypertensive effects. wikipedia.org

The I₂-imidazoline receptor is a more heterogeneous class of binding sites and has been implicated in a variety of conditions, including psychiatric disorders, neurodegenerative diseases, and pain modulation. nih.govnih.gov High densities of I₂ sites are found in the brain. nih.gov The core 2-(4,5-dihydro-1H-imidazol-2-yl) structure is a key feature in several selective ligands developed to study these sites, such as [¹¹C]BU99008 (2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole), which is a radioligand for I₂-IBS. pharmasynth.eu The presence of this scaffold in this compound suggests a structural basis for potential interaction with I₂ receptors.

Table 3: Comparison of Imidazoline Receptor Subtypes

| Feature | I₁ Receptor | I₂ Receptor |

|---|---|---|

| Primary Function | Central blood pressure regulation. wikipedia.org | Neuromodulation, pain, psychiatric disorders. nih.govnih.gov |

| Cellular Location | Plasma membrane. wikipedia.org | Associated with mitochondrial outer membrane. nih.gov |

| Signaling | G protein-coupled pathways. wikipedia.org | Not fully elucidated, may modulate enzyme activity. |

| Key Ligands | Clonidine, Moxonidine. wikipedia.orgnih.gov | Idazoxan, BU224, 2-BFI. nih.govnih.gov |

| Therapeutic Role | Antihypertension. wikipedia.org | Analgesia, neuroprotection (investigational). nih.gov |

Engagement with Alpha-Adrenergic Receptors (α₁, α₂)

In addition to imidazoline receptors, compounds containing the imidazoline ring system are well-known for their interaction with alpha-adrenergic receptors (α-adrenoceptors). These receptors are central to the function of the sympathetic nervous system and are divided into α₁ and α₂ subtypes.

α₁-Adrenergic receptors are primarily stimulatory, mediating smooth muscle contraction, which leads to effects like vasoconstriction and an increase in blood pressure. nih.gov

α₂-Adrenergic receptors often have inhibitory roles. Presynaptic α₂-receptors, for example, inhibit the release of norepinephrine (B1679862), creating a negative feedback loop. Central α₂-receptor agonists, like clonidine, cause a decrease in sympathetic tone, leading to lower blood pressure. The structural similarity of this compound to established α-adrenergic agents suggests a potential for interaction. Structure-activity relationship studies on related 1H-imidazole compounds have demonstrated that modifications to the molecule can significantly influence affinity and selectivity for α₁ versus α₂ receptors. nih.gov For example, the naphthalene (B1677914) analog of medetomidine (B1201911) is a highly potent and selective α₂-adrenoceptor agonist, highlighting the importance of the imidazole core in receptor engagement. nih.gov

Table 4: Overview of Alpha-Adrenergic Receptor Subtypes

| Receptor | Primary Location | Main Function | Second Messenger System |

|---|---|---|---|

| α₁ | Postsynaptic effector cells (e.g., vascular smooth muscle) | Vasoconstriction, smooth muscle contraction. nih.gov | Gq/11, Phospholipase C activation. nih.gov |

| α₂ | Presynaptic nerve terminals, CNS | Inhibition of norepinephrine release, reduction of sympathetic outflow. | Gi, Inhibition of adenylyl cyclase. |

Effects on Central Nervous System Monoamine Release and Turnover (e.g., Noradrenaline, Dopamine)

Direct preclinical research on the specific effects of this compound on central nervous system (CNS) monoamine release and turnover is not extensively documented in publicly available literature. However, studies on structurally related 2-substituted imidazoline compounds provide valuable insights into the potential pharmacological activities of this class of molecules.

Research has shown that various imidazoline receptor ligands can modulate the synthesis and release of key monoamines such as noradrenaline and dopamine (B1211576). For instance, the compound BU98008, chemically identified as 1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline, has demonstrated the ability to influence monoamine concentrations in the rat frontal cortex. In vivo microdialysis studies revealed that systemic administration of BU98008 led to a significant increase in extracellular noradrenaline levels. Furthermore, this compound also induced a transient elevation in dopamine overflow, while concurrently decreasing the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). These findings suggest that BU98008, and potentially other 2-substituted imidazolines, can interact with pathways regulating the release and metabolism of noradrenaline and dopamine in the brain.

It is important to note that the effects of imidazoline derivatives on monoamine systems can be complex and may involve interactions with different receptor types, including imidazoline I2 binding sites and α2-adrenoceptors. nih.gov The specific mechanisms by which compounds like this compound might influence CNS monoamine dynamics would require direct investigation.

Table 1: Effects of a Structurally Related Compound (BU98008) on Monoamine Levels in Rat Frontal Cortex

| Compound | Dose | Effect on Noradrenaline | Effect on Dopamine | Effect on DOPAC |

|---|---|---|---|---|

| BU98008 | 20 mg/kg | 85% increase | Transient 25% increase | 18% decrease |

Impact on Glucose Homeostasis and Metabolic Pathways

While direct studies on this compound are limited, research into related imidazoline derivatives has uncovered significant effects on glucose regulation and metabolic processes.

Several derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)piperazine have been synthesized and evaluated for their potential as antihyperglycemic agents. nih.gov In a rat model of type II diabetes, certain compounds within this class demonstrated a potent ability to improve glucose tolerance. nih.gov For example, 1-(2′,4′-dichlorobenzyl)-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)-4-methylpiperazine was found to significantly enhance glucose tolerance, an effect that appeared to be at least partially mediated by an increase in insulin (B600854) secretion. nih.gov

Another related compound, 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate (DG-5128), has been identified as a novel hypoglycemic agent. nih.gov In preclinical studies involving mice, rats, dogs, and monkeys, DG-5128 was effective in reducing fasting blood glucose levels and suppressing hyperglycemia following a glucose challenge. nih.gov Notably, its hypoglycemic activity was observed in a genetically diabetic mouse model that is resistant to the effects of tolbutamide, a conventional antidiabetic medication. nih.gov

These findings suggest that the 4,5-dihydro-1H-imidazol-2-yl moiety may be a key pharmacophore for compounds with antihyperglycemic and insulin-secreting properties. The precise mechanisms of action are still under investigation but may involve interactions with imidazoline binding sites or other cellular targets involved in the regulation of insulin release and glucose metabolism.

Table 2: Antihyperglycemic Activity of Selected Imidazoline Derivatives

| Compound | Animal Model | Key Findings |

|---|---|---|

| 1-(2′,4′-dichlorobenzyl)-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)-4-methylpiperazine | STZ-induced diabetic rats | Strongly improved glucose tolerance; increased insulin secretion. nih.gov |

| DG-5128 | Mice, rats, dogs, monkeys | Reduced fasting blood glucose; suppressed induced hyperglycemia. nih.gov |

Role in Drug Delivery Systems and Enhancement of Therapeutic Agent Solubility/Stability

There is currently no specific information available in the scientific literature detailing the use of this compound as a component in drug delivery systems or as an agent to enhance the solubility or stability of other therapeutic agents.

However, it is worth noting that ethanol itself is utilized in some advanced drug delivery systems. For instance, ethosomes are lipid-based vesicular carriers that contain a high concentration of ethanol. nih.govsaudijournals.com The presence of ethanol in these formulations can enhance the permeation of drugs through the skin by increasing the flexibility and fluidity of the lipid bilayers. saudijournals.comajprd.com This "ethanolic effect" allows the vesicles to penetrate the deeper layers of the skin and potentially enter the systemic circulation. nih.gov While this is a general principle related to ethanol-containing formulations, it does not directly pertain to the specific compound this compound.

Other Exploratory Biological Activities in Preclinical Models (e.g., neuroprotective, anti-inflammatory, analgesic, antiparasitic properties of related derivatives)

A growing body of preclinical research has explored a range of other potential therapeutic applications for compounds containing the 4,5-dihydro-1H-imidazole (imidazoline) scaffold. These studies highlight the diverse biological activities of this class of molecules.

Neuroprotective Properties: Certain imidazoline derivatives have been investigated for their neuroprotective effects. For example, ligands of the imidazoline I2 receptors have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's disease. nih.gov Some of these compounds have demonstrated the ability to protect neurons from cell death and reduce markers of neuroinflammation. nih.gov

Anti-inflammatory and Analgesic Properties: The anti-inflammatory and analgesic potential of various imidazole and imidazoline derivatives has been a subject of investigation. Some novel synthesized compounds incorporating these heterocyclic rings have exhibited significant anti-inflammatory and analgesic activities in animal models, with efficacy comparable to standard drugs like indomethacin (B1671933) and aspirin. nih.govscirp.org

Antiparasitic Properties: The imidazoline core has also been identified in compounds with potential antiparasitic activity. nih.gov This suggests that derivatives of 4,5-dihydro-1H-imidazole could be explored for the development of new treatments for parasitic infections.

It is crucial to emphasize that these findings relate to a broad class of imidazoline derivatives and not specifically to this compound. Further research would be necessary to determine if this particular compound shares any of these exploratory biological activities.

Applications in Chemical Synthesis and Advanced Materials Science

Functionality as a Key Building Block in Complex Organic Molecule Synthesis

The utility of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol and related hydroxyethyl (B10761427) imidazolines as synthons, or building blocks, in organic synthesis stems from the reactivity of both the imidazoline (B1206853) ring and the hydroxyl group on the ethanol (B145695) side chain. This dual functionality allows for a variety of chemical modifications, enabling chemists to construct more elaborate molecular architectures.

The imidazoline portion of the molecule can participate in several reactions, including N-alkylation and coordination with metal ions. The synthesis of more complex derivatives often involves the initial reaction of an imidazoline precursor with other molecules. For instance, a common industrial process involves the reaction of imidazole (B134444) with 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) to produce 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, an important intermediate for antifungal drugs. google.com This highlights how the core structure can be built upon.

Furthermore, the hydroxyl group of the ethanol side chain can be esterified to create derivatives with different properties and potential biological activities. researchgate.net The synthesis of 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles is often achieved through the cyclo-condensation of N-acyl-N′-arylethylenediamines, demonstrating the formation of the core ring structure which can then be further functionalized. researchgate.net These synthetic pathways underscore the role of the imidazoline scaffold as a versatile platform for developing a wide range of more complex organic molecules. nih.govrsc.org

Mechanism of Action as Corrosion Inhibitors

Imidazoline derivatives are widely employed as effective corrosion inhibitors, particularly in the oil and gas industry, owing to their low toxicity and environmental friendliness. researchgate.netresearchgate.netdntb.gov.ua Their effectiveness is rooted in their unique molecular structure, which facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. researchgate.netchemtexltd.com The molecule this compound possesses the key structural features for this application: a polar head group (the imidazoline ring with two nitrogen atoms and a hydroxyl group) and the potential for a nonpolar tail, if further alkylated.

The primary mechanism of corrosion inhibition by imidazoline derivatives is the formation of an adsorbed film on the metal surface, which acts as a barrier to corrosive species. dntb.gov.uachemtexltd.com This adsorption can occur through two main types of interactions: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the imidazoline ring can become protonated, leading to a positively charged species that adsorbs onto a negatively charged metal surface (e.g., steel in HCl). researchgate.netwhiterose.ac.uk

Chemisorption is a stronger interaction involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms of the imidazoline ring, as well as π-electrons in some derivatives, can be donated to the vacant d-orbitals of the metal atoms (like iron), forming a stable coordinate bond. e3s-conferences.orgmorressier.comresearchgate.net

The adsorption behavior of these inhibitors on metal surfaces is often described by adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model this process, assuming the formation of a monolayer of the inhibitor on the metal surface. doi.orgmdpi.comacs.org The model indicates that the degree of surface coverage increases with the inhibitor concentration until a maximum coverage is achieved. Studies on various imidazoline derivatives have confirmed that their adsorption often fits the Langmuir isotherm well. doi.orgmdpi.comresearchgate.net

Thermodynamic and kinetic parameters provide insight into the spontaneity and mechanism of the adsorption process. Key parameters include the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and activation energy (Ea).

The Gibbs free energy of adsorption (ΔG°ads) indicates the spontaneity of the adsorption process. Negative values of ΔG°ads signify that the adsorption of the inhibitor is a spontaneous process. researchgate.net The magnitude of ΔG°ads also helps distinguish between physisorption and chemisorption. Generally, values around -20 kJ/mol or less negative are associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption, which involves stronger chemical bonds. researchgate.net

The enthalpy of adsorption (ΔH°ads) reveals whether the process is exothermic or endothermic. A negative value indicates an exothermic process, which is common for physisorption, while a positive value points to an endothermic process, often associated with chemisorption. researchgate.net

The activation energy (Ea) of the corrosion process can also be affected by the inhibitor. An increase in Ea in the presence of the inhibitor suggests that the inhibitor creates an energetic barrier at the metal-solution interface, slowing down the corrosion reaction. This is characteristic of physical adsorption. Conversely, a decrease or unchanged Ea may suggest a chemisorption mechanism where the inhibitor is chemically involved in the reaction pathway. doi.org

| Inhibitor Type | Metal/Medium | ΔG°ads (kJ/mol) | Adsorption Type | Reference |

|---|---|---|---|---|

| Imidazolium-based Ionic Liquids | Zinc in 1.0 M HCl | Negative values | Spontaneous/Physisorption | doi.org |

| 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol (PDIE) | Copper in PCM melts | Not specified, but mixed physisorption and chemisorption | Mixed | researchgate.net |

| 2-(4,5-diphenyl-4,5-dihydro-1h-imidazol-2-yl)-5-methoxyphenol | Carbon Steel in 1.0 M HCl | Negative values | Spontaneous/Physical | researchgate.net |

The corrosion inhibition efficiency of imidazoline derivatives is intrinsically linked to their molecular structure. researchgate.net Several key structural features contribute to their performance:

The Imidazoline Ring : This five-membered heterocyclic ring contains two nitrogen atoms which are key active sites. researchgate.netdntb.gov.ua The lone pair electrons on these nitrogen atoms facilitate strong adsorption (chemisorption) onto the metal surface. e3s-conferences.org

Substituents on the Ring : The nature of the substituent group at the C2 position significantly influences the electron density of the ring and, consequently, its interaction with the metal surface. Electron-donating groups can enhance the electron density on the nitrogen atoms, strengthening the inhibitor's ability to donate electrons to the metal and improving inhibition efficiency. researchgate.netsylzyhg.com

The Hydrocarbon Tail : A long alkyl or alkenyl chain attached to the molecule acts as a hydrophobic tail. researchgate.netdntb.gov.ua Once the polar head group adsorbs onto the metal, these tails orient themselves away from the surface, forming a dense, non-polar layer that repels water and other corrosive species, effectively creating a protective hydrophobic film. researchgate.netchemtexltd.com

Pendant Side Chain : A side chain, such as the ethanol group in this compound, can act as an additional anchor point for adsorption, further stabilizing the protective film. researchgate.netdntb.gov.ua

Quantum chemical calculations using Density Functional Theory (DFT) are often employed to correlate molecular properties with inhibition efficiency. mdpi.comglobethesis.comijsr.net Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are calculated. A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value suggests a higher affinity for accepting electrons. A small energy gap generally implies higher reactivity and better inhibition efficiency. mdpi.com

Scientific Principles of Surface Activity as Surfactants and Emulsifiers